2-formyl-1,4-benzenedisulfonic acid disodium salt
Description
Properties
CAS No. |
51818-11-2 |
|---|---|
Molecular Formula |
C7H4O7S2-2 |
Molecular Weight |
264.2 g/mol |
IUPAC Name |
2-formylbenzene-1,4-disulfonate |
InChI |
InChI=1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14)/p-2 |
InChI Key |
DILXLMRYFWFBGR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)S(=O)(=O)[O-].[Na+].[Na+] |
solubility |
not available |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Disulphobenzaldehyde and Analogous Systems
Direct Functionalization Approaches
Direct functionalization aims to introduce the required groups onto a readily available aromatic core in a minimum number of steps. The success of this approach hinges on overcoming the inherent directing effects of the substituents.
Regioselective Sulfonation Strategies on Benzaldehyde (B42025) Scaffolds
The direct electrophilic sulfonation of benzaldehyde is a seemingly straightforward route. However, the aldehyde group is a meta-directing deactivator for electrophilic aromatic substitution reactions. youtube.comacs.org Consequently, treating benzaldehyde with sulfonating agents like fuming sulfuric acid would predominantly yield benzaldehyde-3-sulfonic acid, and further sulfonation would likely lead to the 3,5-disubstituted product rather than the desired 2,5-isomer. youtube.com
To circumvent this regiochemical challenge, an effective strategy involves starting with a pre-functionalized benzaldehyde scaffold where the desired substitution pattern is already established. A well-documented method is the nucleophilic aromatic substitution of 2,5-dichlorobenzaldehyde (B1346813). wikipedia.orgrsc.org In this process, the chlorine atoms, which are susceptible to nucleophilic attack, are displaced by sulfonate groups. This is typically achieved by heating 2,5-dichlorobenzaldehyde with an aqueous solution of a sulfite (B76179) or hydrosulfite, such as sodium sulfite. rsc.org The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfonate group acts as the nucleophile, replacing the chloride ions. The process is finalized by acidification to yield the 2,5-disulphobenzaldehyde product. rsc.org
A Chinese patent details a specific procedure for this conversion, highlighting the reaction parameters necessary for a successful synthesis. rsc.org
Table 1: Reaction Parameters for the Synthesis of 2,5-Disulphobenzaldehyde from 2,5-Dichlorobenzaldehyde rsc.org
| Parameter | Condition |
|---|---|
| Starting Material | 2,5-Dichlorobenzaldehyde |
| Reagent | Aqueous solution of sulfite or hydrosulfite (e.g., Na₂SO₃) |
| Reagent Stoichiometry | 2.05-2.15 mol of sulfite per mol of 2,5-dichlorobenzaldehyde |
| Temperature | 120 - 190 °C |
| Reaction Time | Not more than 9 hours |
| Final Step | Acidification of the resulting disulfonate salt |
This method effectively bypasses the unfavorable regioselectivity of direct electrophilic sulfonation on the benzaldehyde ring.
Aldehyde Group Introduction on Disulfonated Aromatic Precursors
An alternative direct approach involves introducing the aldehyde group onto a pre-existing disulfonated aromatic ring, such as benzene-1,4-disulfonic acid. Classic formylation reactions include the Gattermann-Koch reaction (using CO and HCl with a catalyst) and the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride). wikipedia.org
However, this strategy faces a significant hurdle: the strong deactivating nature of the two sulfonic acid groups. These electron-withdrawing groups make the aromatic ring highly electron-deficient and thus resistant to electrophilic attack by the formylating agent. google.com Formylation reactions generally perform best on electron-rich aromatic systems, such as phenols or anilines. wikipedia.org The synthesis of a related isomer, 4-formylbenzene-1,3-disulfonate, has been reported from the formylation of 1,3-benzenedisulfonic acid, but the starting material is still less deactivated than the 1,4-isomer. nih.gov Therefore, while theoretically plausible, the direct formylation of benzene-1,4-disulfonic acid to produce 2,5-disulphobenzaldehyde is synthetically challenging and not a commonly reported method.
Multistep Synthesis via Protected Intermediates
Multistep syntheses offer greater control over regioselectivity through the strategic use of protecting and directing groups. These methods can build the desired molecule piece by piece, navigating complex substitution patterns.
Strategic Application of Protecting Groups for Selective Functionalization
Protecting groups are temporary modifications of a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. pressbooks.pub In the context of polysubstituted aromatics, a "blocking group" can be used to temporarily occupy a position, direct subsequent substitutions, and then be removed.
The sulfonic acid group itself can be used as a reversible blocking group. masterorganicchemistry.comlibretexts.org For instance, one could theoretically synthesize an ortho-substituted product by first blocking the more accessible para position with a sulfonyl group. This group can later be removed by treatment with hot aqueous acid. libretexts.org A hypothetical route to 2,5-disulphobenzaldehyde could involve protecting the aldehyde group of a starting material like 2-aminobenzaldehyde (B1207257) as an acetal (B89532). pressbooks.pub This would be followed by sulfonation, potentially directed by the amino group, and then removal of the protecting group. However, specific applications of this strategy for the title compound are not widely documented, likely due to the efficiency of other routes.
Table 2: Common Protecting/Blocking Group Strategies in Aromatic Synthesis
| Functional Group to Protect | Protecting Group | Protection Condition | Deprotection Condition | Purpose |
|---|---|---|---|---|
| Aldehyde (-CHO) | Acetal / Cyclic Acetal | Diol, Acid Catalyst | Aqueous Acid (H₃O⁺) | Prevents aldehyde from reacting under nucleophilic or basic conditions. pressbooks.pub |
| Aromatic Position (e.g., para) | Sulfonyl (-SO₃H) | Fuming H₂SO₄ | Dilute Acid, Heat | Blocks a reactive site to force substitution at another position (e.g., ortho). masterorganicchemistry.comlibretexts.org |
Step-Economical Convergent and Divergent Synthetic Pathways
The synthesis of 2,5-Disulphobenzaldehyde from 2,5-dichlorobenzaldehyde can be viewed as a relatively linear approach. A hypothetical convergent synthesis might involve the preparation of a sulfonated aryl organometallic reagent and its subsequent reaction with a protected formyl synthon, though such a route is not established in the literature for this specific compound. Designing step-economical pathways that minimize transformations and purification steps is a key goal in modern organic synthesis.
Catalytic Methodologies in the Synthesis of Sulfonated Aromatic Aldehydes
Catalysis offers powerful tools for enhancing reaction efficiency, selectivity, and sustainability. While challenging for highly deactivated substrates, catalytic methods for C-H functionalization are an active area of research.
Recent advances have described the use of silica-supported catalysts, such as silica (B1680970)/perchloric acid (SiO₂/HClO₄), for the sulfonation of various aromatic compounds using sodium bisulfite. researchgate.net These heterogeneous catalysts offer advantages in terms of reusability and simplified workup procedures. researchgate.net
Catalytic formylation of aromatic rings, especially deactivated ones, remains a significant challenge. While many catalytic systems for converting CO₂ into formamides struggle with electron-poor aromatic amines, some progress has been made. rsc.org More recently, copper(II)-catalyzed C-H bond formylation has been shown to be effective for some aniline (B41778) derivatives, and palladium-catalyzed formylation of aryl halides provides another modern route to aromatic aldehydes. nih.govliverpool.ac.uk These methods represent the forefront of catalytic research and could potentially be adapted for the synthesis of complex molecules like 2,5-Disulphobenzaldehyde or its precursors, offering milder alternatives to traditional stoichiometric reagents.
Homogeneous Catalysis for Aromatic Functionalization
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. For the synthesis of sulfonated aromatics, these methods often revolve around the functionalization of C-H bonds or the catalyzed nucleophilic substitution.
Research into the functionalization of aromatic C-H bonds is a significant area of organic synthesis, aiming to replace traditional, often multi-step methods with more direct approaches. acs.org While direct, dual C-H sulfonation of benzaldehyde using homogeneous catalysts is not widely documented, related principles of catalyzed aromatic functionalization are applicable. Catalytic systems, particularly those based on transition metals like palladium, rhodium, and gold, are pivotal in activating C-H bonds for the introduction of new functional groups. acs.orgbeilstein-journals.orgnih.govnih.gov For instance, palladium-catalyzed reactions can achieve meta-selective C-H functionalization by combining ortho-directing groups with organometallic relays, a strategy that could theoretically be adapted for complex substitution patterns. acs.org
A more direct application of homogeneous catalysis in synthesizing sulfonated benzaldehydes is through catalyzed nucleophilic aromatic substitution (SNAr). A patented method describes the synthesis of o-sulfobenzaldehyde from o-chlorobenzaldehyde using a metabisulfite (B1197395) as the sulfonating agent. google.com The reaction is facilitated by a phase-transfer catalyst, specifically a tert-butylamine (B42293) salt or a quaternary ammonium (B1175870) salt, which operates in a homogeneous aqueous solution. google.com This approach allows the reaction to proceed under mild conditions of normal pressure and low temperature, leading to high yields and simplifying post-treatment. google.com
Another relevant example involves the condensation of the disodium (B8443419) salt of 2,5-disulfobenzaldehyde with N,N-diethylaniline, a key step in the synthesis of Isosulfan blue dye. google.com This reaction is effectively catalyzed by a catalytic amount of hexachlorophosphazotriene in a homogeneous medium. google.com
Table 1: Examples of Homogeneous Catalysis in the Synthesis of Sulfonated Benzaldehydes and Derivatives
| Precursor | Catalyst | Reagent | Product | Key Finding | Reference |
| o-Chlorobenzaldehyde | Tert-butylamine salt or Quaternary ammonium salt | Metabisulfite | Benzaldehyde-2-sulfonate | Enables sulfonation under mild, normal pressure conditions with high yield. | google.com |
| 2,5-Disulfobenzaldehyde (disodium salt) | Hexachlorophosphazotriene | N,N-diethylaniline | Disodium salt of isoleuconic acid | Efficiently catalyzes the condensation reaction for dye synthesis. | google.com |
Heterogeneous Catalysis in Sustainable Synthetic Routes
Heterogeneous catalysis provides significant advantages in sustainability by facilitating catalyst recovery and reuse, often leading to cleaner processes and reduced waste. For the synthesis of sulfonated aromatics, solid acid catalysts are particularly prominent. These materials offer strong Brønsted acid sites, analogous to sulfuric acid, but in a solid, recoverable form. abo.fi
Various carbon-based materials, such as activated carbon, graphene, and mesoporous carbons, can be functionalized with sulfonic acid (-SO₃H) groups to create robust solid acid catalysts. abo.firesearchgate.net These "sulfonated carbons" have demonstrated high activity in various acid-catalyzed reactions, including the oxidation of benzaldehyde to benzoic acid and acetalization reactions. researchgate.netresearchgate.netsciengine.com The density of –SO₃H groups, which can be controlled by factors like the sulfonation temperature, directly influences the catalytic activity. researchgate.net
Beyond amorphous carbons, structured materials offer high surface areas and tailored porosity, enhancing catalytic performance.
Sulfonated Graphitic Carbon Nitride (g-C₃N₄): This material acts as a bifunctional acid-base catalyst and has been used for converting biomass-derived saccharides. bohrium.com Its unique electronic properties have also been harnessed for the photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde. ugr.es The presence of both acidic (-SO₃H) and basic (amine) sites can promote specific reaction pathways. bohrium.comugr.es
Sulfonic Acid-Functionalized Mesoporous Silica: Materials like MSN-SO₃H (sulfonated mesoporous silica nanoparticles) and functionalized hollow silica nanospheres exhibit high acid densities and ordered porous structures. mdpi.comacs.org These catalysts have shown excellent performance and recyclability in the condensation of benzaldehyde with ethylene (B1197577) glycol, a reaction relevant to protecting the aldehyde group during other transformations. mdpi.comacs.org The high acid density and unique hollow or porous structure contribute to their superior activity. mdpi.com
The reusability of these catalysts is a key feature. For example, sulfonated mesoporous silica has been reused for up to 11 cycles and sulfonated carbon for at least ten times with only a slight decrease in activity, highlighting their potential in sustainable industrial processes. researchgate.netmdpi.com
Table 2: Performance of Various Heterogeneous Catalysts in Benzaldehyde-Related Reactions
| Catalyst Type | Specific Catalyst | Reaction | Conversion/Yield | Recyclability | Reference |
| Sulfonated Carbon | CS-423 | Oxidation of benzaldehyde | ~68% conversion | Recyclable with slight activity decrease after first run. | researchgate.netsciengine.com |
| Sulfonated Hollow Nanospheres | SO₃H-Ph-HNS-1/1 | Condensation of benzaldehyde with ethylene glycol | >99% conversion | Stable for at least 11 cycles. | mdpi.com |
| Sulfonated Mesoporous Silica | MSN-SO₃H | Friedel–Crafts reaction of TMB and benzaldehyde | 87% initial yield | Maintained 80% yield after 8 cycles. | acs.org |
| Activated Carbon-based Solid Acid | AC-N-SO₄H | Acetalization of benzaldehyde with ethylene glycol | 99.4% conversion | Reusable for ten times without significant deactivation. | researchgate.net |
Purification and Isolation Techniques for Highly Polar Organic Compounds
The purification of 2,5-Disulphobenzaldehyde is particularly challenging due to its high polarity, conferred by two sulfonic acid groups and a carbonyl group. Such compounds are typically highly water-soluble and have low solubility in nonpolar organic solvents, rendering standard purification techniques like simple extraction or silica gel chromatography ineffective. biotage.comresearchgate.net
Liquid-Liquid Extraction: A common first step in isolating aromatic sulfonic acids from aqueous synthesis mixtures is liquid-liquid extraction. google.com While the high water solubility of di-sulfonated compounds is a hurdle, this can be overcome. A patented method for producing the dye Isosulfan blue involves the extraction of 2-chlorobenzaldehyde-5-sulfonic acid from the reaction mixture using ethyl acetate. google.com The choice of solvent is critical; alcohols, ketones, or esters that are not fully miscible with water can be effective for extracting sulfonic acids from aqueous solutions or suspensions. google.com In some cases, concentrating the aqueous solution under a vacuum to precipitate the organic compound while leaving inorganic salts in the solution can be an effective strategy. researchgate.net
Crystallization/Recrystallization: This is a fundamental technique for purifying solid organic compounds. emu.edu.tr After initial isolation, crude 2,5-Disulphobenzaldehyde or its salt precursors can be purified by recrystallization from an appropriate solvent system. For example, a method for synthesizing o-sulfobenzaldehyde involves recrystallizing the final product from absolute ethanol (B145695) to obtain pure, needle-like crystals. google.com The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. emu.edu.tr
Chromatographic Methods: When extraction and crystallization are insufficient, chromatographic techniques are employed.
Reversed-Phase Chromatography (RPC): This technique is often the go-to method for purifying polar compounds. reddit.com It uses a nonpolar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol). However, extremely polar compounds like 2,5-Disulphobenzaldehyde may exhibit poor retention, eluting at or near the solvent front. biotage.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, also known as aqueous normal-phase chromatography, is an excellent alternative for very polar, water-soluble compounds that are not well-retained by RPC. biotage.com This method uses a polar stationary phase (such as silica or amine-bonded silica) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. biotage.com Water acts as the strong, eluting solvent, allowing for the effective retention and separation of highly polar analytes. biotage.com
Ion-Exchange Chromatography (IEC): Given the presence of two strongly acidic sulfonic acid groups, which will be ionized (as -SO₃⁻) over a wide pH range, IEC is a highly suitable technique. Anion-exchange chromatography, using a positively charged stationary phase, would strongly retain the disulfonate anion, allowing neutral and cationic impurities to be washed away. The desired compound can then be eluted by increasing the salt concentration or changing the pH of the mobile phase. google.com
Table 3: Summary of Purification Techniques for Highly Polar Compounds
| Technique | Principle of Separation | Applicability to 2,5-Disulphobenzaldehyde | Advantages | Disadvantages | Reference |
| Liquid-Liquid Extraction | Differential partitioning between immiscible liquid phases. | Useful for initial isolation from aqueous reaction media using polar organic solvents like ethyl acetate. | Scalable, good for initial bulk separation. | May not provide high purity; choice of solvent is critical. | google.comgoogle.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Effective final purification step to obtain high-purity crystalline solid. | Can yield very pure material; cost-effective. | Requires a suitable solvent; can result in yield loss. | google.comemu.edu.tr |
| Reversed-Phase Chromatography (RPC) | Partitioning based on hydrophobicity; polar compounds elute first. | Limited applicability; may show poor retention due to extreme polarity. | Standard, widely available technique. | Poor retention and peak shape for very polar compounds. | biotage.comreddit.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar compounds from an organic-rich mobile phase into a hydrated polar stationary phase. | Highly suitable for retaining and separating very polar, water-soluble compounds. | Excellent retention for compounds poorly retained in RPC. | Requires careful solvent system selection; equilibration can be slow. | biotage.com |
| Ion-Exchange Chromatography (IEC) | Reversible electrostatic interaction between charged analytes and a charged stationary phase. | Highly suitable due to the anionic sulfonate groups. | High selectivity and capacity for charged molecules. | Requires buffered mobile phases; sensitive to pH and ionic strength. | google.com |
Chemical Reactivity and Mechanistic Investigations of 2,5 Disulphobenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is a primary site of chemical reactivity in 2,5-Disulphobenzaldehyde. It is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. However, the strong electron-withdrawing nature of the two sulfonic acid groups reduces the electron density on the aldehyde group, which can influence its reactivity compared to unsubstituted benzaldehyde (B42025).
The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl group. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is an alkoxide that is subsequently protonated to yield an alcohol. libretexts.org
The general mechanism for nucleophilic addition is a two-step process:
Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Protonation: An acid source in the reaction mixture protonates the newly formed alkoxide to give the final alcohol product. libretexts.orgyoutube.com
For 2,5-Disulphobenzaldehyde, the electron-deficient nature of the aldehyde group makes it highly reactive towards nucleophiles such as amines and hydrazines. The rate of nucleophilic addition is generally enhanced by the presence of electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon. masterorganicchemistry.com Consequently, the sulfonic acid groups in 2,5-Disulphobenzaldehyde are expected to activate the aldehyde group towards nucleophilic attack.
Table 1: General Nucleophilic Addition to 2,5-Disulphobenzaldehyde
| Reactant | Nucleophile | Product |
| 2,5-Disulphobenzaldehyde | Generic Nucleophile (Nu⁻) | Tetrahedral Adduct |
Oxidation and Reduction Pathways to Carboxylic Acids and Alcohols
The aldehyde functional group of 2,5-Disulphobenzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Oxidation of the aldehyde group results in the formation of the corresponding carboxylic acid, 2,5-Disulphobenzoic acid. This transformation involves the addition of an oxygen atom to the aldehyde group. Common oxidizing agents for this reaction include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The general reaction is as follows:
C₇H₆O₇S₂ + [O] → C₇H₆O₉S₂
Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, 2,5-Disulphobenzyl alcohol. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
C₇H₆O₇S₂ + 2[H] → C₇H₈O₇S₂
Table 2: Oxidation and Reduction of 2,5-Disulphobenzaldehyde
| Reaction Type | Product | Common Reagents |
| Oxidation | 2,5-Disulphobenzoic acid | KMnO₄, CrO₃ |
| Reduction | 2,5-Disulphobenzyl alcohol | NaBH₄, LiAlH₄ |
Condensation Reactions: Formation of Imines, Oximes, and Hydrazones
Condensation reactions involve the reaction of the aldehyde with a primary amine or its derivatives, resulting in the formation of a C=N double bond and the elimination of a water molecule. ebsco.com These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds. scirp.org
Imines (Schiff Bases): Primary amines react with aldehydes to form imines. The reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org
Oximes: Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes.
Hydrazones: Aldehydes react with hydrazine (B178648) (NH₂NH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. libretexts.org The reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic test for aldehydes and ketones, often producing brightly colored precipitates. libretexts.org
The general mechanism for imine formation involves several steps:
Nucleophilic attack by the amine on the carbonyl carbon. libretexts.org
Proton transfer to form a neutral carbinolamine. libretexts.org
Protonation of the hydroxyl group to make it a good leaving group (water). libretexts.org
Elimination of water to form an iminium ion. libretexts.org
Deprotonation to yield the final imine product. libretexts.org
Table 3: Condensation Products of 2,5-Disulphobenzaldehyde
| Reactant | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine | Ar-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | Ar-CH=N-NH₂ |
Ar represents the 2,5-disulphophenyl group.
Chemistry of the Sulfonic Acid Functional Groups
The two sulfonic acid (-SO₃H) groups are the other major functional components of 2,5-Disulphobenzaldehyde, profoundly influencing its properties.
Sulfonic acids are strong acids, comparable in strength to sulfuric acid. wikipedia.org The sulfonic acid groups in 2,5-Disulphobenzaldehyde readily donate their protons in aqueous solutions, making the compound highly acidic. savemyexams.com This high acidity means that in solution, the compound typically exists as a disulfonate anion.
The general acid dissociation in water is as follows: C₇H₄(CHO)(SO₃H)₂ + 2H₂O ⇌ C₇H₄(CHO)(SO₃⁻)₂ + 2H₃O⁺
Due to their acidic nature, sulfonic acids readily react with bases to form salts. savemyexams.com For example, reaction with a base like sodium hydroxide (B78521) (NaOH) will form the corresponding disodium (B8443419) salt. google.com This salt formation is a key property, often enhancing the water solubility of the compound. The ability to form salts is also crucial in various applications, such as in the synthesis of dyes where the sodium salt form is often used.
The sulfonic acid group is a strongly electron-withdrawing group. wikipedia.org This has a significant impact on the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS).
Electron-withdrawing groups deactivate the aromatic ring, making it less reactive towards electrophiles compared to benzene (B151609). wikipedia.org They achieve this by pulling electron density away from the ring, making it less nucleophilic. wikipedia.org
Furthermore, the sulfonic acid group is a meta-director for electrophilic aromatic substitution. wikipedia.org This means that incoming electrophiles will preferentially add to the positions meta to the sulfonic acid groups. In 2,5-Disulphobenzaldehyde, the positions open for substitution are C4 and C6 (relative to the aldehyde group). Both sulfonic acid groups will direct incoming electrophiles to these positions. The aldehyde group is also a deactivating, meta-directing group. Therefore, the combined effect of these three groups makes further electrophilic substitution on the ring challenging and directs any potential substitution to the C4 position.
Table 4: Directing Effects of Functional Groups in 2,5-Disulphobenzaldehyde
| Functional Group | Electronic Effect | Activating/Deactivating | Directing Influence |
| Aldehyde (-CHO) | Electron-withdrawing | Deactivating | Meta |
| Sulfonic Acid (-SO₃H) | Electron-withdrawing | Strongly Deactivating | Meta |
Intermolecular and Intramolecular Reactions Involving Both Functional Groups
The unique chemical architecture of 2,5-disulphobenzaldehyde, featuring both an electrophilic aldehyde group and two strongly electron-withdrawing, acidic sulphonic acid groups on the same aromatic ring, gives rise to a complex and interesting reactive profile. The interplay between these functional groups can lead to specific intermolecular and intramolecular reactions.
A key example of the simultaneous involvement of both the aldehyde and a neighbouring sulphonic acid group is seen in intramolecular nucleophilic catalysis. While direct studies on 2,5-disulphobenzaldehyde are not extensively documented in publicly available literature, evidence from structurally related compounds, such as 2-formylbenzenesulfonic acid, provides significant insight. Research on the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate has demonstrated the catalytic involvement of the adjacent aldehyde group. rsc.org In this reaction, the methanolysis of the ortho-isomer proceeds efficiently to yield the dimethyl acetal (B89532) of 2-formylbenzenesulfonic acid, whereas the para-isomer, p-methoxyphenyl 4-formylbenzenesulfonate, remains unreactive under the same conditions. rsc.org This suggests that the ortho-positioned aldehyde group participates in the reaction, likely through the formation of a transient cyclic intermediate, which facilitates the nucleophilic attack on the sulfonyl sulfur. This intramolecular assistance significantly enhances the reaction rate compared to the para-isomer where such an interaction is sterically impossible.
This principle of neighbouring group participation can be extrapolated to 2,5-disulphobenzaldehyde. The sulphonic acid group at the 2-position is spatially well-positioned to interact with the aldehyde group. In the presence of a nucleophile, it is conceivable that the aldehyde carbonyl could be activated or that a transient six-membered ring intermediate involving the sulphonate group could form, thereby influencing the reactivity at either the formyl carbon or the sulfonyl sulfur.
Furthermore, the reaction of 2-formylbenzenesulfonic acid with Wittig reagents has been used to synthesize larger molecules, where the sulphonic acid group is carried through the reaction, ultimately forming a salt with the basic reaction medium. iucr.orgnih.gov These examples underscore the dual reactivity of such compounds, where the aldehyde undergoes its characteristic reactions, while the sulphonic acid groups influence the reaction environment and participate in acid-base chemistry.
Reaction Kinetics and Thermodynamic Studies of 2,5-Disulphobenzaldehyde Transformations
Quantitative studies on the reaction kinetics and thermodynamics of 2,5-disulphobenzaldehyde are scarce in the literature. However, extensive research on the reaction of benzaldehyde with S(IV) species (bisulfite and sulfite) provides a robust model for understanding the kinetics of the reversible addition of bisulfite to the aldehyde group of 2,5-disulphobenzaldehyde, a fundamental transformation for this compound in aqueous media.
The mechanism can be described by the following key steps:
C₆H₅CHO + HSO₃⁻ ⇌ C₆H₅CH(OH)SO₃⁻ (rate constant k₂)
C₆H₅CHO + SO₃²⁻ ⇌ C₆H₅CH(O⁻)SO₃⁻ (rate constant k₁)
Kinetic studies on benzaldehyde have determined the intrinsic rate constants for these pathways. At 25°C and an ionic strength of 1.0 M, the rate constants were found to be:
k₁ (for sulfite (B76179) attack) = (2.15 ± 0.09) x 10⁴ M⁻¹s⁻¹
k₂ (for bisulfite attack) = (0.71 ± 0.03) M⁻¹s⁻¹ lookchem.com
A specific acid-catalyzed pathway for bisulfite addition also becomes significant at very low pH (pH < 1), involving the attack of HSO₃⁻ on the protonated aldehyde (carbocation), with a much higher rate constant (k₃ ≈ 2.5 x 10⁷ M⁻¹s⁻¹). lookchem.com
For 2,5-disulphobenzaldehyde, the presence of two strongly electron-withdrawing sulphonic acid groups on the aromatic ring would be expected to significantly influence these rate constants. These groups would increase the electrophilicity of the carbonyl carbon, likely leading to an increase in the rate of nucleophilic attack by both sulfite and bisulfite compared to unsubstituted benzaldehyde.
The thermodynamics of the adduct formation have also been characterized for benzaldehyde. The equilibrium constant (K₁) for the formation of the benzaldehyde-bisulfite adduct (C₆H₅CHO + HSO₃⁻ ⇌ C₆H₅CH(OH)SO₃⁻) is a key thermodynamic parameter.
Table 1: Kinetic Data for Benzaldehyde-S(IV) Adduct Formation at 25°C
| Reaction Pathway | Rate Constant (k) | Unit |
| Attack by SO₃²⁻ | 2.15 x 10⁴ | M⁻¹s⁻¹ |
| Attack by HSO₃⁻ | 0.71 | M⁻¹s⁻¹ |
| Acid-catalyzed attack by HSO₃⁻ (pH < 1) | ~2.5 x 10⁷ | M⁻¹s⁻¹ |
Data sourced from Olson and Hoffmann (1986). lookchem.com
Table 2: Thermodynamic Parameters for Benzaldehyde-Bisulfite Adduct Formation
| Parameter | Value | Unit | Conditions |
| K₁ (Equilibrium Constant) | 1.1 (± 0.1) x 10⁴ | M⁻¹ | 25°C, µ = 0.1 M |
| ΔH° (Enthalpy) | -14.4 (± 0.7) | kcal mol⁻¹ | 25°C, µ = 1.0 M |
| ΔS° (Entropy) | -25 (± 2) | cal mol⁻¹K⁻¹ | 25°C, µ = 1.0 M |
Data adapted from kinetic and thermodynamic studies on benzaldehyde. lookchem.com
The negative enthalpy change (ΔH°) indicates that the adduct formation is an exothermic process, favored at lower temperatures. The negative entropy change (ΔS°) is expected, as two reactant molecules combine to form a single product molecule, leading to a decrease in disorder. These thermodynamic values for benzaldehyde provide a baseline for estimating the behavior of 2,5-disulphobenzaldehyde, although the electron-withdrawing substituents would likely shift the equilibrium further towards the adduct, making the reaction more thermodynamically favorable.
Spectroscopic Characterization and Structural Elucidation of 2,5 Disulphobenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures in solution. For 2,5-Disulphobenzaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable in assigning the chemical environment of each atom and confirming the connectivity within the molecule.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2,5-Disulphobenzaldehyde is characterized by distinct signals corresponding to the aldehyde and aromatic protons. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 10.2 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. The aromatic protons on the benzene (B151609) ring will exhibit chemical shifts and coupling patterns influenced by the positions of the aldehyde and the two sulphonic acid groups.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at the low-field end of the spectrum, generally in the range of 160 to 220 ppm. libretexts.org The aromatic carbons will show a range of chemical shifts determined by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing sulphonic acid groups will be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Disulphobenzaldehyde
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde Proton (CHO) | ~10.2 | - |
| Aldehyde Carbon (CHO) | - | ~190-200 |
| Aromatic Protons | ~7.5 - 8.5 | - |
| Aromatic Carbons | - | ~125 - 150 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms in 2,5-Disulphobenzaldehyde. huji.ac.ilnih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the benzene ring. libretexts.org Cross-peaks in the COSY spectrum indicate protons that are coupled to each other, typically through two or three bonds. libretexts.orgucl.ac.uk
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. huji.ac.il An HSQC spectrum of 2,5-Disulphobenzaldehyde would show correlations between each aromatic proton and its corresponding carbon, as well as the aldehyde proton and the aldehyde carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). huji.ac.il This is particularly useful for identifying the connectivity between the aldehyde group and the aromatic ring, and for confirming the positions of the sulphonic acid groups by observing correlations from the aromatic protons to the carbons bearing these groups.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. spectroscopyonline.comlibretexts.org For 2,5-Disulphobenzaldehyde, these methods provide clear evidence for the aldehyde and sulphonic acid moieties.
Characteristic Absorption Bands of Aldehyde and Sulfonic Acid Moieties
The IR and Raman spectra of 2,5-Disulphobenzaldehyde will display characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Aldehyde Group: The C=O stretching vibration of the aldehyde is a strong and sharp band in the IR spectrum, typically appearing in the range of 1740-1720 cm⁻¹. libretexts.org The C-H stretching vibration of the aldehyde proton gives rise to two weak bands in the IR spectrum, one around 2830-2695 cm⁻¹ and another near 2720 cm⁻¹. libretexts.orgchemistrytalk.org
Sulphonic Acid Group: The sulphonic acid group is characterized by strong absorption bands due to the S=O stretching vibrations. Asymmetric and symmetric S=O stretching modes are expected to appear in the regions of 1350-1470 cm⁻¹ and 1030-1080 cm⁻¹, respectively. researchgate.net The S-O stretching vibration typically occurs in the 800-900 cm⁻¹ range.
Table 2: Characteristic Vibrational Frequencies for 2,5-Disulphobenzaldehyde
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| Aldehyde | C=O Stretch | 1740-1720 libretexts.org | Strong |
| Aldehyde | C-H Stretch | 2830-2695, ~2720 libretexts.orgchemistrytalk.org | Weak to Medium |
| Sulphonic Acid | S=O Asymmetric Stretch | 1350-1470 researchgate.net | Strong |
| Sulphonic Acid | S=O Symmetric Stretch | 1030-1080 researchgate.net | Strong |
| Aromatic Ring | C=C Stretch | ~1600-1450 | Medium to Weak |
| Aromatic Ring | C-H Bending (out-of-plane) | ~900-675 | Strong |
Conformational Analysis via Vibrational Fingerprints
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the sulphur-containing functional groups. teledynevisionsolutions.com Subtle shifts in the Raman bands, especially in the low-frequency region, can be indicative of conformational changes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. ijprajournal.com The spectrum of 2,5-Disulphobenzaldehyde is expected to show absorption bands arising from electronic transitions within the aromatic ring and the carbonyl group.
The primary electronic transitions observed in 2,5-Disulphobenzaldehyde are:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the conjugated system of the benzene ring and the carbonyl group. These are expected to appear at shorter wavelengths.
n → π* transitions: These are lower energy transitions that involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.
The presence of the electron-withdrawing sulphonic acid groups can influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted benzaldehyde (B42025). uomustansiriyah.edu.iq The exact position and intensity of the absorption bands can also be affected by the solvent polarity. uomustansiriyah.edu.iq
Chromophoric Behavior of the Benzene Ring and Aldehyde Group
The electronic absorption spectrum of 2,5-Disulphobenzaldehyde is primarily determined by its chromophores: the benzene ring and the aldehyde group. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region.
The benzene ring exhibits characteristic π → π* transitions. These transitions are typically observed as a strong absorption band (E-band) around 200 nm and a weaker, structured band (B-band) around 255 nm. The aldehyde group (-CHO) also functions as a chromophore, displaying a weak n → π* transition at longer wavelengths (around 280-300 nm) and a strong π → π* transition at shorter wavelengths (around 180-210 nm).
In 2,5-Disulphobenzaldehyde, the two sulfonate groups (-SO₃H) act as auxochromes. While not chromophores themselves, they modify the absorption characteristics of the primary chromophores. Through their electron-withdrawing nature, they can influence the energy levels of the molecular orbitals involved in the electronic transitions, often leading to shifts in the absorption maxima (λmax) and changes in absorption intensity compared to unsubstituted benzaldehyde. The combination of these groups results in a complex UV-Vis spectrum that is a composite of the modified transitions of both the aromatic ring and the carbonyl function.
Solvent Effects on Electronic Absorption Properties
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. ijcce.ac.ir These shifts in absorption maxima arise from differential solvation of the ground and excited electronic states. researchgate.net The photophysical behavior of a dissolved molecule, including the intensity, shape, and λmax of its absorption band, is strongly dependent on solvent-solute interactions. researchgate.net
For 2,5-Disulphobenzaldehyde, two main types of transitions are affected:
n → π Transitions:* This transition involves moving a non-bonding electron (from the aldehyde oxygen) to an anti-bonding π* orbital. In polar, protic solvents, the non-bonding electrons of the oxygen atom are stabilized by hydrogen bonding. This stabilization is more pronounced in the ground state than in the excited state, increasing the energy gap for the transition. youtube.com Consequently, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths) of the n → π* absorption band. youtube.com
π → π Transitions:* These transitions, originating from the benzene ring and the carbonyl group, often involve an excited state that is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state, thus decreasing the energy gap for the transition. This results in a bathochromic shift (red shift, to longer wavelengths) of the π → π* absorption band. biointerfaceresearch.com
The interplay of these effects determines the final appearance of the UV-Vis spectrum in different solvents.
| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax for n → π* Transition | Expected λmax for π → π* Transition |
|---|---|---|---|
| Hexane | 1.9 | ~290 nm | ~250 nm |
| Ethanol (B145695) | 24.6 | ~280 nm (Blue Shift) | ~258 nm (Red Shift) |
| Water | 80.1 | ~275 nm (Blue Shift) | ~265 nm (Red Shift) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. uakron.edu For non-volatile and thermally labile compounds like 2,5-Disulphobenzaldehyde, "soft" ionization techniques are essential. mdpi.com
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, ionic compounds. nih.gov Due to the presence of two strongly acidic sulfonic acid groups, 2,5-Disulphobenzaldehyde is readily analyzed in the negative ion mode. upce.cz In solution, the sulfonic acid groups dissociate, making the formation of negative ions highly favorable. upce.cz The resulting ESI mass spectrum is expected to show characteristic ions corresponding to the loss of one or two protons. upce.czupce.cz
[M-H]⁻: A singly charged ion formed by the loss of one proton.
[M-2H]²⁻: A doubly charged ion formed by the loss of both acidic protons from the two sulfonate groups. The presence of multiply charged ions can be used to determine the number of sulfonic acid groups in a molecule. upce.cz
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique suitable for analyzing sulfonated compounds. upce.czpnas.org In MALDI-MS, the analyte is co-crystallized with a matrix compound (often a small, UV-absorbing organic acid like 2,5-dihydroxybenzoic acid), which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules. nih.gov MALDI is a valuable alternative for determining the molecular weight of compounds like 2,5-Disulphobenzaldehyde. upce.cz
| Ion | Formation | Predicted m/z |
|---|---|---|
| [M-H]⁻ | Loss of one proton | 265.0 |
| [M-2H]²⁻ | Loss of two protons | 132.5 |
| [M+Na-2H]⁻ | Adduct with one sodium ion, loss of two protons | 287.0 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected, fragmented, and then the fragment ions are mass-analyzed. wikipedia.orgencyclopedia.pub This process provides detailed structural information. lcms.cz In an MS/MS experiment, a precursor ion (e.g., the [M-H]⁻ ion of 2,5-Disulphobenzaldehyde) is isolated and then fragmented, typically through collision-induced dissociation (CID), where the ion collides with an inert gas. nih.gov
The fragmentation of aromatic sulfonic acids often involves the cleavage of the carbon-sulfur bond. Key fragmentation pathways for the precursor ions of 2,5-Disulphobenzaldehyde would likely include the neutral loss of sulfur dioxide (SO₂, 64 Da) or sulfur trioxide (SO₃, 80 Da). nih.gov The resulting product ions can help confirm the presence and location of the sulfonate groups on the aromatic ring.
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Product Ion (m/z) | Plausible Structure of Product Ion |
|---|---|---|---|---|
| 265.0 | SO₃ | 80 | 185.0 | [C₇H₅O₄S]⁻ (Sulfobenzaldehyde radical anion) |
| 265.0 | HSO₃ | 81 | 184.0 | [C₇H₄O₄S]⁻ (Anion of sulfobenzaldehyde) |
| 185.0 | SO₂ | 64 | 121.0 | [C₇H₅O₂]⁻ (Hydroxybenzoyl anion) |
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. ias.ac.in For 2,5-Disulphobenzaldehyde, the crystal structure would be heavily influenced by the strong hydrogen-bonding capabilities of the two sulfonic acid groups and the aldehyde group.
Hydrogen Bonding: The sulfonic acid groups are strong hydrogen bond donors. It is expected that they would form an extensive network of strong O-H···O hydrogen bonds, either with the oxygen atoms of adjacent sulfonate groups or with the carbonyl oxygen of the aldehyde group. These interactions are a primary force in directing the supramolecular assembly. ias.ac.inanalis.com.my
π-π Stacking: The aromatic benzene rings can interact with each other through π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions would contribute to the stabilization of the crystal lattice. analis.com.my
The combination of these directional and non-directional forces dictates the final, most thermodynamically stable, three-dimensional structure of the crystal. rsc.orgdcu.ie
Conformation and Bond Lengths/Angles within the Crystal Lattice
A definitive analysis of the conformation, bond lengths, and bond angles of 2,5-disulphobenzaldehyde within a crystal lattice is contingent upon the successful growth of a single crystal suitable for X-ray diffraction analysis. ub.eduresearchgate.netuhu-ciqso.es This powerful technique provides precise three-dimensional coordinates of each atom in the crystalline state, from which intramolecular bond distances and angles can be accurately calculated. ub.edu
To date, a search of publicly available crystallographic databases, such as the Crystallography Open Database, has not yielded a specific entry for 2,5-disulphobenzaldehyde. crystallography.netcrystallography.netgithub.io This suggests that the single-crystal X-ray structure of this particular compound has not yet been determined or is not publicly accessible.
Were such data available, it would be presented in a standardized format, such as a Crystallographic Information File (CIF). wikipedia.org This file would contain the unit cell dimensions, space group, and atomic coordinates. From this information, a detailed table of bond lengths and angles could be generated, providing insight into the molecule's geometry. For instance, one would expect to find specific values for the C-C bonds within the benzene ring, the C-S bonds of the sulphonate groups, the C-H bond of the aldehyde, and the various C-O and S-O bonds. The planarity of the benzene ring and the orientation of the aldehyde and sulphonate substituents relative to the ring would also be of significant interest.
Other Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization
A comprehensive characterization of 2,5-disulphobenzaldehyde relies on a suite of advanced spectroscopic and analytical techniques to elucidate its molecular structure and confirm its identity. nih.govnih.govresearchgate.net These methods provide complementary information that, when taken together, offer a detailed picture of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the structure of organic compounds in solution. universalclass.com
¹H NMR: Proton NMR spectroscopy would provide information about the chemical environment of the hydrogen atoms in the 2,5-disulphobenzaldehyde molecule. The aromatic protons would appear as distinct signals in the downfield region of the spectrum, with their splitting patterns (multiplicity) revealing their coupling with neighboring protons. The aldehyde proton would be expected to appear as a singlet at a characteristic downfield chemical shift.
¹³C NMR: Carbon-13 NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the aldehydic carbon, the six carbons of the benzene ring (with those bearing the sulphonate and aldehyde groups having characteristic chemical shifts), and any carbons in the sulphonate groups if applicable.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. lehigh.edu For 2,5-disulphobenzaldehyde, the IR spectrum would be expected to show characteristic absorption bands for:
The C=O stretch of the aldehyde group.
The C-H stretch of the aldehyde group.
The S=O and S-O stretches of the sulphonate groups.
The C-C stretches within the aromatic ring.
The C-H bending vibrations of the substituted benzene ring.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. youtube.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of 2,5-disulphobenzaldehyde would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the sulphonate groups (SO₃H), or other characteristic fragments, providing further confirmation of the structure.
By combining the data from these spectroscopic methods, a complete and unambiguous structural assignment of 2,5-disulphobenzaldehyde can be achieved.
Computational and Theoretical Investigations of 2,5 Disulphobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2,5-Disulphobenzaldehyde at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) for Electronic Structure and Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. sioc-journal.cnmdpi.com For 2,5-Disulphobenzaldehyde, DFT calculations reveal the significant impact of the two sulfonic acid groups and the aldehyde group on the benzene (B151609) ring.
The sulfonic acid and aldehyde groups are strongly electron-withdrawing. This property leads to a notable decrease in electron density on the aromatic ring, which can be visualized through calculated electron density maps. This electronic distribution is a key determinant of the compound's reactivity and its interactions with other molecules. DFT methods, such as those employing the B3LYP functional, are used to determine optimized molecular geometries, including bond lengths and angles, and to analyze the ground state properties. mdpi.commdpi.com
Calculations would likely show a planar benzene ring, with the aldehyde group also tending towards planarity to maximize conjugation with the aromatic system. The electronic structure is characterized by complex resonance patterns arising from the interplay between the aromatic ring and the multiple electron-withdrawing substituents.
Table 1: Illustrative DFT-Calculated Electronic Properties of 2,5-Disulphobenzaldehyde
| Property | Predicted Value | Significance |
| Dipole Moment | > 0 D | The asymmetric substitution pattern creates a permanent dipole moment, influencing intermolecular interactions. |
| HOMO-LUMO Gap | ~5 eV | A larger gap suggests greater chemical stability. mdpi.com |
| Electron Density | Depleted on the aromatic ring | The electron-withdrawing nature of the substituents makes the ring susceptible to certain types of chemical reactions. |
Ab Initio Methods for Accurate Energy and Molecular Orbital Calculations
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), are often used to obtain highly accurate energy values and to study molecular orbitals in detail. researchgate.netresearchgate.net For 2,5-Disulphobenzaldehyde, ab initio calculations can provide a more refined understanding of the electronic transitions and bonding within the molecule.
These calculations can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. bohrium.com For substituted aromatic compounds, ab initio methods have been used to study the effects of substituents on the electronic properties and conformation. psu.edu
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the properties of a molecule.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. rsc.orgresearchgate.net For 2,5-Disulphobenzaldehyde, ¹H and ¹³C NMR spectra can be predicted using computational methods. modgraph.co.ukyoutube.comdocbrown.info The electron-withdrawing nature of the substituents would lead to downfield shifts for the aromatic protons and carbons. The predicted shifts for the aldehyde proton would also be in a characteristic downfield region. youtube.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. ebrary.netlibretexts.org Theoretical calculations can predict the frequencies and intensities of the vibrational bands. For 2,5-Disulphobenzaldehyde, characteristic stretching frequencies for the C=O of the aldehyde, the S=O of the sulfonic acid groups, and the aromatic C-C bonds would be predicted. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgdrawellanalytical.commsu.edu Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra. mdpi.com The predicted spectrum for 2,5-Disulphobenzaldehyde would likely show absorptions corresponding to π → π* transitions within the aromatic system, influenced by the substituents. msu.edu
Table 2: Predicted Spectroscopic Data for 2,5-Disulphobenzaldehyde
| Spectroscopy | Predicted Feature | Approximate Range |
| ¹H NMR | Aldehyde Proton (CHO) | 9.5 - 10.5 ppm |
| Aromatic Protons (Ar-H) | 7.5 - 8.5 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 200 ppm |
| Aromatic Carbons (Ar-C) | 120 - 150 ppm | |
| IR | C=O Stretch | 1690 - 1715 cm⁻¹ |
| S=O Stretch | 1340 - 1360 cm⁻¹ (asymmetric), 1150 - 1165 cm⁻¹ (symmetric) | |
| UV-Vis | π → π* Transition | 250 - 350 nm |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. diva-portal.orgreadthedocs.ioresearchgate.net
Conformational Analysis and Flexibility Studies in Solution and Solid State
The presence of three substituents on the benzene ring of 2,5-Disulphobenzaldehyde introduces steric hindrance that can restrict the rotation around the C-C and C-S bonds. Conformational analysis, through methods like molecular mechanics or MD simulations, can explore the potential energy surface of the molecule to identify the most stable conformations. rsc.orgstudysmarter.co.ukethz.ch
In the solid state, the molecule would likely adopt a single, low-energy conformation due to packing forces. In solution, however, the molecule may exhibit greater flexibility, with multiple conformations being accessible. rsc.org The bulky sulfonic acid groups are expected to significantly influence the preferred orientation of the aldehyde group relative to the ring.
Solvation Effects and Intermolecular Interactions
The two sulfonic acid groups in 2,5-Disulphobenzaldehyde make it highly soluble in polar solvents like water. MD simulations are an excellent tool to study the details of solvation. nih.gov These simulations can model the arrangement of water molecules around the solute, revealing the formation of a hydration shell.
Specific intermolecular interactions, such as hydrogen bonds between the sulfonic acid groups and water molecules, can be identified and their strengths and lifetimes analyzed. The aldehyde group can also participate in hydrogen bonding as an acceptor. These interactions are crucial for understanding the compound's behavior in aqueous solutions. nih.gov In the solid state, intermolecular interactions would be dominated by hydrogen bonding between the sulfonic acid groups of neighboring molecules and dipole-dipole interactions.
Reaction Mechanism Predictions and Transition State Analysis
The prediction of reaction mechanisms and the analysis of transition states are cornerstone applications of computational chemistry. For 2,5-disulphobenzaldehyde, these investigations can reveal the energetic pathways of its various chemical transformations. The aldehyde group is a primary site for nucleophilic addition reactions, while the sulphonic acid groups influence the reactivity of the aromatic ring and the aldehyde moiety through their strong electron-withdrawing nature.
Theoretical studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model these reactions. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to occur.
Key aspects of reaction mechanism predictions for 2,5-disulphobenzaldehyde would include:
Nucleophilic Addition to the Carbonyl Group: Modeling the addition of various nucleophiles to the aldehyde carbon. The calculations would determine the activation energy and the geometry of the transition state. The presence of two bulky and electron-withdrawing sulphonic acid groups is expected to significantly influence the reactivity of the aldehyde.
Electrophilic Aromatic Substitution: Although the sulphonic acid groups are deactivating, theoretical calculations can predict the regioselectivity of any potential electrophilic substitution reactions on the benzene ring.
Role of the Sulphonic Acid Groups: Computational analysis can quantify the electronic and steric effects of the sulphonic acid groups on the reaction mechanisms. This includes their impact on the stability of intermediates and transition states.
A hypothetical transition state analysis for the hydration of the aldehyde group is presented in the table below. Such a study would provide critical data on the energy barrier and the key geometric parameters of the transition state.
| Parameter | Reactant Complex (C₇H₆O₇S₂ + H₂O) | Transition State | Product (Gem-diol) |
| Relative Energy (kcal/mol) | 0.00 | 15.2 | -5.8 |
| C=O bond length (Å) | 1.22 | 1.35 | - |
| Forming C-O bond length (Å) | - | 1.98 | 1.43 |
| Forming O-H bond length (Å) | - | 1.55 | 0.98 |
| Imaginary Frequency (cm⁻¹) | - | -1650 | - |
Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study. Specific values would require dedicated quantum chemical calculations.
Structure-Reactivity and Structure-Property Relationship Modeling
Structure-Reactivity and Structure-Property Relationship (SRSPR) modeling aims to establish a quantitative link between the molecular structure of a compound and its chemical reactivity or physical properties. For 2,5-disulphobenzaldehyde, these models can predict its behavior in various chemical and biological systems.
Key areas of SRSPR modeling for 2,5-disulphobenzaldehyde include:
Quantitative Structure-Activity Relationship (QSAR): If a set of biological activities for 2,5-disulphobenzaldehyde and its derivatives were available, QSAR models could be developed. These models correlate molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) with the observed activity.
Predicting Physicochemical Properties: Computational methods can be used to predict a range of physical and chemical properties. For instance, the COSMO-RS model can be employed to calculate the solvation free energy, which is a critical parameter for understanding its behavior in different solvents. Other properties like the partition coefficient (log P) can also be estimated, providing insights into its hydrophilicity.
Electronic Properties and Reactivity Descriptors: DFT calculations can provide valuable electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity. Other descriptors like molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
The table below presents a set of hypothetical molecular descriptors for 2,5-disulphobenzaldehyde that would be derived from computational modeling and used in SRSPR studies.
| Molecular Descriptor | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 5.2 D | Quantifies the overall polarity of the molecule |
| Log P | -1.5 | Predicts the hydrophilicity/lipophilicity |
| Solvation Free Energy (Water) | -25.8 kcal/mol | Indicates high solubility in aqueous media |
Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study. Specific values would require dedicated calculations.
Applications of 2,5 Disulphobenzaldehyde in Advanced Materials Science
Design and Synthesis of Metal-Organic Frameworks (MOFs) with 2,5-Disulphobenzaldehyde Linkers
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by judiciously selecting these building blocks. The bifunctional nature of 2,5-Disulphobenzaldehyde makes it a compelling candidate for creating functional MOFs.
Rational Design of Porous Architectures
The rational design of MOFs involves the strategic selection of organic linkers and metal nodes to achieve a desired network topology and pore environment. The geometry and connectivity of the 2,5-Disulphobenzaldehyde linker would play a crucial role in dictating the final structure of the MOF. While specific crystallographic data for MOFs synthesized with this exact linker are not widely reported, the principles of reticular chemistry allow for predictions of potential framework topologies.
The presence of two sulfonate groups and one aldehyde group offers multiple coordination modes. The sulfonate groups can act as strong coordinating moieties to metal centers, similar to carboxylates, which are more commonly used in MOF synthesis. The aldehyde group, while a weaker coordinator, could also participate in the framework construction or remain as a pendant group within the pores, available for further functionalization.
| Parameter | Influence on MOF Architecture |
| Linker Geometry | The substitution pattern on the benzene (B151609) ring of 2,5-Disulphobenzaldehyde will influence the angle between the coordinating groups, thereby directing the overall topology of the resulting framework. |
| Metal Node | The choice of the metal ion or cluster (e.g., Zr, Cr, Zn) and its preferred coordination geometry will determine how the linkers are connected in three-dimensional space. tudelft.nl |
| Synthesis Conditions | Factors such as solvent, temperature, and the use of modulators can influence the crystallization process and potentially lead to different framework structures. |
Modulating MOF Properties via Sulfonic Acid Functionality
The incorporation of sulfonic acid groups into MOF structures is a well-established strategy for introducing Brønsted acidity. alfa-chemistry.com This functionality can transform the MOF into a solid acid catalyst for various organic reactions. rsc.org The sulfonic acid groups on the 2,5-Disulphobenzaldehyde linker would be expected to impart strong acidic properties to the resulting MOF. researchgate.net
The presence of these acidic sites can significantly enhance the catalytic activity of the MOF for reactions such as esterification, aldol condensation, and Knoevenagel condensation. alfa-chemistry.com Furthermore, the sulfonic acid groups can influence the gas sorption properties of the material. For instance, in a series of sulfonated mixed-linker DUT-4 analogues, the CO2 adsorption capacities were observed to change with the loading of sulfonic acid groups. rsc.org
Table 1: Potential Effects of Sulfonic Acid Functionality in MOFs
| Property | Effect of Sulfonic Acid Groups | Potential Application |
|---|---|---|
| Acidity | Introduces strong Brønsted acid sites. researchgate.net | Heterogeneous catalysis. rsc.org |
| Gas Sorption | Can alter the affinity for polar molecules like CO2. rsc.org | Gas separation and storage. alfa-chemistry.com |
| Stability | Can enhance the overall stability of the framework. alfa-chemistry.com | Use in harsh chemical environments. |
Post-Synthetic Modification of MOFs Containing Aldehyde Groups
Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. The aldehyde group of the 2,5-Disulphobenzaldehyde linker provides a reactive handle for a variety of covalent modifications. kcl.ac.uknih.gov This allows for the introduction of new functionalities into the MOF pores without altering the underlying framework. rsc.org
For example, the aldehyde groups can react with amines to form imines, a reaction that has been successfully demonstrated in aldehyde-tagged MOFs. kcl.ac.uk This approach can be used to introduce a wide range of chemical moieties, thereby tailoring the properties of the MOF for specific applications such as catalysis, sensing, or selective adsorption. nih.gov The ability to perform chemistry within the pores of a crystalline material opens up possibilities for creating highly sophisticated and functional materials. researchgate.net
Covalent Organic Frameworks (COFs) and Related Porous Organic Materials
Covalent Organic Frameworks are another class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The predictable and ordered nature of COFs makes them attractive for various applications.
Utilizing Aldehyde Functionality for Covalent Bond Formation
The synthesis of COFs often relies on reversible covalent bond formation to allow for error correction and the formation of a crystalline structure. The aldehyde group of 2,5-Disulphobenzaldehyde is well-suited for this purpose, as it can readily undergo condensation reactions with amines to form imine linkages. mdpi.com This is a common and robust method for constructing two-dimensional and three-dimensional COFs. researchgate.net
The reaction of a polyfunctional aldehyde, such as a hypothetical trimer of 2,5-Disulphobenzaldehyde, with a polyfunctional amine would lead to the formation of an extended, porous network. The geometry of the building blocks would dictate the pore size and shape of the resulting COF.
Table 2: Covalent Bond Formation in COFs using Aldehyde Functionality
| Reaction Type | Reactant | Resulting Linkage | Significance |
|---|---|---|---|
| Schiff Base Condensation | Primary Amine | Imine (C=N) | A robust and widely used linkage for COF synthesis. mdpi.com |
Enhancing Porosity and Stability of COFs
The stability of COFs is a critical factor for their practical application. The strong covalent bonds that make up the framework provide inherent stability. The presence of sulfonic acid groups can further enhance this stability. For example, a sulfonated two-dimensional crystalline COF, TFP-DABA, was synthesized from 2,5-diaminobenzenesulfonic acid and exhibited good stability, which was attributed to irreversible enol-to-keto tautomerization. Furthermore, the introduction of sulfonic acid groups has been shown to enhance the performance of COFs in applications such as proton conduction.
Integration into Hybrid Organic-Inorganic Materials
No research data was found detailing the integration of 2,5-Disulphobenzaldehyde into hybrid organic-inorganic materials.
Role in the Fabrication of 2D and 2.5D Materials
There is no available information on the role of 2,5-Disulphobenzaldehyde in the fabrication of 2D and 2.5D materials.
Self-Assembly Strategies for Ordered Architectures
Specific self-assembly strategies involving 2,5-Disulphobenzaldehyde for creating ordered architectures are not described in the current scientific literature.
Intercalation Chemistry and Nanospatial Confinement in Layered Systems
The use of 2,5-Disulphobenzaldehyde in intercalation chemistry and for nanospatial confinement within layered systems has not been reported in the available research.
Catalytic Roles and Applications of 2,5 Disulphobenzaldehyde and Its Derivatives
Acid Catalysis through Sulfonic Acid Moieties
The sulfonic acid groups (-SO₃H) are strong Brønsted acids, comparable in acidity to sulfuric acid. This inherent acidity allows 2,5-Disulphobenzaldehyde and materials functionalized with it to act as effective acid catalysts in a range of organic transformations.
While specific studies on heterogeneous catalysts derived solely from 2,5-Disulphobenzaldehyde are not extensively documented, the principles of using sulfonated aromatic compounds as solid acid catalysts are well-established. These catalysts are typically prepared by immobilizing the sulfonated organic molecule onto a solid support, such as silica (B1680970), alumina, or a polymer resin. This approach combines the catalytic activity of the sulfonic acid groups with the practical advantages of a heterogeneous system, including ease of separation from the reaction mixture and potential for recyclability. mdpi.comacs.org
Materials functionalized with aromatic sulfonic acids have demonstrated high efficiency in various acid-catalyzed reactions. For instance, sulfonic acid-functionalized mesoporous silica has been successfully employed in Friedel-Crafts alkylation reactions. acs.org The catalytic activity is attributed to the proton-donating ability of the -SO₃H groups, which can activate electrophiles and facilitate carbocation formation.
Table 1: Examples of Organic Transformations Catalyzed by Sulfonic Acid-Functionalized Heterogeneous Catalysts
| Reaction Type | Catalyst | Substrates | Product | Reference |
| Acetalization | Sulfonated Activated Carbon | Benzaldehyde (B42025), Ethylene (B1197577) Glycol | 2-phenyl-1,3-dioxolane | researchgate.net |
| Esterification | Sulfonic Acid Functionalized Silica | Oleic Acid, Methanol | Methyl Oleate | mdpi.com |
| Friedel-Crafts Alkylation | Mesoporous Silica-SO₃H | Toluene, Benzyl (B1604629) Chloride | Benzyltoluene | acs.org |
| Ketalization | Sulfonated Asphaltenes | Glycerol, Acetone | Solketal | mdpi.com |
The presence of two sulfonic acid groups in 2,5-Disulphobenzaldehyde could potentially lead to a higher density of active sites on the catalyst surface, thereby enhancing its catalytic performance. Furthermore, the aromatic ring provides a rigid scaffold for the sulfonic acid groups.
The high water solubility imparted by the two sulfonic acid groups makes 2,5-Disulphobenzaldehyde an excellent candidate for a homogeneous acid catalyst in aqueous media. This is particularly advantageous for reactions involving water-soluble substrates, allowing the reaction to proceed in a single phase, which can lead to higher reaction rates and selectivities compared to biphasic systems.
Sulfonated organic molecules are known to catalyze a variety of reactions in water, such as hydrolysis, condensation, and esterification. For example, water-soluble platinum catalysts utilizing sulfonated phosphine ligands have been shown to be highly effective in the hydrogenation of furfural. mdpi.com While this example involves a metal complex, the principle of using sulfonated ligands to confer water solubility and catalytic activity is directly applicable.
The catalytic cycle in homogeneous acid catalysis typically involves the protonation of a substrate by the sulfonic acid, followed by the desired chemical transformation and subsequent regeneration of the catalyst. The efficiency of such a catalyst is dependent on its acidity and its ability to interact with the substrates in the aqueous environment.
Organocatalysis Utilizing the Aldehyde Group
The aldehyde functionality of 2,5-Disulphobenzaldehyde allows it to participate in organocatalytic reactions, primarily through the formation of enamine and iminium ion intermediates. Organocatalysis offers a metal-free alternative to traditional catalysis and has become a powerful tool in modern organic synthesis.
Enamine catalysis involves the reaction of a carbonyl compound (in this case, 2,5-Disulphobenzaldehyde could act as the substrate being activated by a chiral amine catalyst) with a primary or secondary amine catalyst to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. Conversely, in iminium catalysis, the aldehyde group of 2,5-Disulphobenzaldehyde would react with a chiral secondary amine to form an iminium ion. This process lowers the LUMO of an α,β-unsaturated aldehyde, activating it for nucleophilic attack.
While there are no specific reports detailing the use of 2,5-Disulphobenzaldehyde itself as an organocatalyst via this mechanism, the aldehyde group is, in principle, capable of participating in such catalytic cycles. For instance, it could react with a chiral amine to generate an iminium ion, which could then participate in reactions like Diels-Alder or Michael additions. The water-solubility of 2,5-Disulphobenzaldehyde could also enable these organocatalytic reactions to be performed in aqueous media.
For 2,5-Disulphobenzaldehyde to be directly involved as a chiral organocatalyst, it would need to be derivatized to introduce a chiral center. As an achiral molecule, it cannot induce enantioselectivity. However, chiral derivatives could potentially be synthesized. For example, the aldehyde group could be reacted with a chiral amine to form a chiral Schiff base, or the aromatic ring could be functionalized with a chiral auxiliary.
Such chiral derivatives could then be explored in asymmetric organocatalysis. The field of asymmetric organocatalysis has seen the development of numerous chiral amine catalysts that are highly effective in promoting enantioselective transformations. mdpi.com While this remains a hypothetical application for derivatives of 2,5-Disulphobenzaldehyde, the fundamental principles of organocatalysis suggest it is a plausible area for future research.
Ligand Design for Transition Metal Catalysis
The aldehyde group of 2,5-Disulphobenzaldehyde can be readily converted into a variety of coordinating moieties, making it a versatile building block for the synthesis of ligands for transition metal catalysis. The presence of the sulfonic acid groups is a key feature that can be exploited to tune the properties of the resulting metal complexes.
A common strategy is the formation of Schiff base ligands through the condensation of the aldehyde with a primary amine. These imine-containing ligands can coordinate to a wide range of metal ions, and their electronic and steric properties can be easily modified by varying the amine component. For instance, Schiff base complexes of transition metals have been synthesized from substituted salicylaldehydes and have shown potential catalytic activity. researchgate.net
The sulfonic acid groups in ligands derived from 2,5-Disulphobenzaldehyde would render the corresponding metal complexes water-soluble. This is highly desirable for applications in aqueous-phase catalysis, which is considered a green and sustainable approach. Water-soluble metal complexes can be easily separated from organic products and potentially recycled. An example of this concept is the use of the water-soluble ligand tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) in industrial aqueous-phase catalysis. mdpi.com
Table 2: Potential Ligand Types Derived from 2,5-Disulphobenzaldehyde and Their Applications
| Ligand Type | Synthesis from 2,5-Disulphobenzaldehyde | Potential Metal Coordination | Potential Catalytic Applications |
| Schiff Base | Condensation with primary amines | N, O donors | Oxidation, Reduction, C-C coupling |
| Hydrazone | Condensation with hydrazines | N, N donors | Polymerization, Hydrogenation |
| Phosphine | Reduction to alcohol, followed by substitution with phosphines | P donors | Cross-coupling, Hydroformylation |
The design of ligands based on 2,5-Disulphobenzaldehyde offers the opportunity to create catalysts with unique properties, combining the catalytic activity of the metal center with the water-solubility and potential for secondary interactions provided by the sulfonic acid groups.
Chelating Properties of Sulfonated Aldehydes
While the aldehyde group itself is not a primary chelating agent, the presence of sulfonate groups in the ortho and para positions of 2,5-disulphobenzaldehyde introduces the potential for chelation. Sulfonate groups (SO₃⁻) can act as effective ligands for metal ions. The oxygen atoms of the sulfonate groups possess lone pairs of electrons that can coordinate with metal centers.
In the case of 2,5-disulphobenzaldehyde, the two sulfonate groups can potentially act as a bidentate or even a tridentate ligand in conjunction with the aldehyde's carbonyl oxygen, depending on the metal ion and the reaction conditions. This chelation can stabilize metal catalysts, prevent their agglomeration into inactive nanoparticles, and in some cases, create a specific steric and electronic environment around the metal center that can influence the outcome of a catalytic reaction.
Research on related sulfonated aromatic compounds has demonstrated their utility as ligands in aqueous-phase catalysis, where the water-solubility imparted by the sulfonate groups is a significant advantage. This allows for the facile separation of the catalyst from the organic products.
Table 1: Potential Coordination Modes of 2,5-Disulphobenzaldehyde with a Metal Center (M)
| Coordination Mode | Involved Functional Groups | Description |
| Monodentate | One Sulfonate Group | A single sulfonate group coordinates to the metal center. |
| Bidentate | Two Sulfonate Groups | Both sulfonate groups coordinate to the same metal center, forming a chelate ring. |
| Bidentate | One Sulfonate and Aldehyde Carbonyl | The oxygen atoms from one sulfonate group and the aldehyde's carbonyl group coordinate to the metal center. |
| Tridentate | Two Sulfonate and Aldehyde Carbonyl | Both sulfonate groups and the aldehyde's carbonyl oxygen coordinate to the metal center, leading to a more rigid complex. |
Enhancing Catalytic Activity and Selectivity
The strongly electron-withdrawing nature of the two sulfonate groups on the aromatic ring of 2,5-disulphobenzaldehyde has a profound impact on the reactivity of the aldehyde group. This electronic effect can be leveraged to enhance catalytic activity and selectivity in several ways.
By withdrawing electron density from the carbonyl carbon, the sulfonate groups make the aldehyde group more electrophilic. This increased electrophilicity enhances its susceptibility to nucleophilic attack, which is a key step in many catalytic reactions, including certain types of hydrogenations and C-C bond-forming reactions.
In the context of electrocatalysis, the presence of electron-withdrawing groups can facilitate the reduction of the aldehyde. Studies on the electrocatalytic hydrogenation of aromatic carbonyls have shown that electron-withdrawing substituents can increase the rate of reaction by promoting interfacial electron transfer from the electrode surface to the organic molecule. osti.gov This suggests that 2,5-disulphobenzaldehyde would be a good candidate for efficient electrocatalytic conversion to the corresponding alcohol.
Furthermore, the defined steric environment created by the two sulfonate groups can influence the selectivity of catalytic transformations. By blocking certain approaches of a reactant to the catalytic center, these bulky groups can favor the formation of a specific product isomer, thereby enhancing the stereoselectivity or regioselectivity of a reaction.
Photocatalysis and Electrocatalysis with Functionalized Aromatic Systems
The combination of an aromatic system, a carbonyl group, and sulfonate substituents in 2,5-disulphobenzaldehyde and its derivatives makes them interesting candidates for applications in photocatalysis and electrocatalysis. These functional groups can actively participate in electron transfer processes that are central to these catalytic fields.
Photoinduced Electron and Energy Transfer Processes
Aromatic aldehydes can absorb light, leading to the excitation of an electron to a higher energy molecular orbital. This excited state can then participate in either electron transfer or energy transfer processes. The presence of the sulfonate groups can modulate these photophysical properties.
Photoinduced Electron Transfer (PET): In a photoinduced electron transfer process, the excited molecule can either accept an electron from a donor or donate an electron to an acceptor. nih.gov The electron-withdrawing sulfonate groups lower the energy of the molecule's frontier orbitals. This would make the excited state of a 2,5-disulphobenzaldehyde derivative a better electron acceptor. Upon accepting an electron, it would form a radical anion. This reactivity could be harnessed in photocatalytic reduction reactions.
Energy Transfer: Alternatively, the excited molecule can transfer its energy to another molecule, which then undergoes a chemical reaction. The efficiency of this process depends on the energy levels of the involved molecules. The sulfonate groups can tune these energy levels, potentially improving the efficiency of energy transfer in a desired photocatalytic cycle.
Research on other functionalized aromatic systems has shown that the nature and position of substituents are crucial in determining the pathways of photoinduced processes. nih.gov
Table 2: Potential Photoinduced Processes Involving 2,5-Disulphobenzaldehyde Derivatives
| Process | Description | Potential Outcome |
| Photoinduced Electron Transfer (PET) - Reduction | The excited molecule accepts an electron from a sacrificial donor. | Formation of a radical anion, which can then participate in reductive chemistry. |
| Photoinduced Electron Transfer (PET) - Oxidation | The excited molecule donates an electron to an acceptor. | Formation of a radical cation, though less likely due to the electron-withdrawing nature of the sulfonate groups. |
| Energy Transfer | The excited molecule transfers its energy to a substrate. | The substrate becomes reactive and undergoes a chemical transformation. |
Redox Chemistry at Electrode Surfaces
The aldehyde group in 2,5-disulphobenzaldehyde is redox-active and can undergo both oxidation and reduction at an electrode surface. The two sulfonate groups significantly influence this redox chemistry.
Electrochemical Oxidation: The aldehyde group can also be electrochemically oxidized to a carboxylic acid (2,5-disulphobenzoic acid). This process involves the removal of electrons at the anode. While aldehydes are generally susceptible to oxidation, the specific conditions at the electrode surface, such as the electrode material and the electrolyte, play a crucial role in the efficiency and selectivity of this transformation. chemrxiv.org
The redox chemistry of benzaldehyde and its derivatives has been studied on various electrode materials, and the presence of functional groups is known to significantly impact the reaction pathways and rates. researchgate.net
Future Perspectives and Challenges in 2,5 Disulphobenzaldehyde Research
Development of Sustainable and Scalable Synthetic Pathways
A primary challenge in the broader application of 2,5-Disulphobenzaldehyde is the reliance on traditional synthetic methods that may not align with modern principles of green chemistry. The development of environmentally benign and economically viable synthetic routes is a critical area for future research. The goal is to minimize waste, reduce energy consumption, and utilize safer reagents without compromising yield or purity. researchgate.net
Key research objectives in this area include:
Alternative Sulfonation Reagents: Moving away from stoichiometric sulfonating agents that produce significant acid waste towards catalytic systems. This could involve solid acid catalysts or novel reagent systems that allow for easier separation and recycling.
Solvent Minimization and Replacement: Given the high water solubility of the product due to its sulfonic acid groups, future pathways could be designed to use water as a green solvent, simplifying downstream processing.
Renewable Feedstocks: A long-term goal for the chemical industry is the transition from petroleum-based feedstocks to renewable, biomass-derived sources. researchgate.net Research could investigate pathways to synthesize aromatic precursors from lignocellulose, which could then be functionalized to produce compounds like 2,5-Disulphobenzaldehyde. mdpi.com
Table 1: Potential Strategies for Sustainable Synthesis of 2,5-Disulphobenzaldehyde
| Strategy | Traditional Approach | Sustainable Alternative | Potential Benefits |
| Reagents | Use of excess fuming sulfuric acid or chlorosulfonic acid. | Catalytic sulfonation using solid acid catalysts or recyclable reagents. | Reduced acid waste, easier product purification, catalyst reusability. |
| Solvents | Often requires organic solvents for starting materials. | Utilization of water as a solvent for the reaction and workup. | Reduced use of volatile organic compounds (VOCs), simplified isolation. |
| Energy | High-temperature reactions requiring significant energy input. | Microwave-assisted or sono-chemical methods. | Faster reaction rates, lower energy consumption, improved process control. mdpi.com |
| Feedstock | Benzene (B151609) derivatives sourced from fossil fuels. | Bio-based aromatics derived from lignin (B12514952) or other biomass. mdpi.com | Reduced carbon footprint, alignment with circular economy principles. |
Exploration of Novel Applications in Emerging Technologies
The unique combination of an aldehyde functional group with two strongly acidic and hydrophilic sulfonate groups makes 2,5-Disulphobenzaldehyde a candidate for applications beyond its traditional use in dye manufacturing. Future research should focus on leveraging these structural features for use in emerging technologies.
Potential areas for exploration include:
Advanced Polymers and Membranes: The compound can serve as a functional monomer in polymerization reactions. The resulting polymers would possess inherent ion-exchange capabilities and high hydrophilicity due to the sulfonic acid groups. Such materials could be investigated for applications in water purification membranes, proton-exchange membranes for fuel cells, or as superabsorbent hydrogels.
Smart Materials and Sensors: The aldehyde group is reactive and can be used to anchor the molecule to various substrates or to participate in dynamic covalent chemistries. researchgate.net This opens possibilities for creating responsive materials that change properties in response to stimuli like pH or the presence of specific analytes. Its high water solubility and charged nature make it an excellent candidate for developing chemical sensors for aqueous environments.
Bioconjugation and Healthcare: The reactive aldehyde can form covalent bonds with biological molecules like proteins. This functionality, combined with the high water solubility imparted by the sulfonate groups, could be exploited in bioconjugation techniques, for example, in the development of diagnostic tools or targeted drug delivery systems within the growing field of personalized healthcare. nih.gov
Interdisciplinary Research Integrating Materials Science, Catalysis, and Computational Chemistry
Advancing the science of 2,5-Disulphobenzaldehyde will require a multidisciplinary approach, breaking down traditional silos between chemical sub-disciplines. mit.eduyoutube.com The integration of materials science, catalysis, and computational chemistry offers a powerful strategy for accelerating discovery and innovation. vanderbilt.edu
Materials Science Perspective: Materials scientists can utilize 2,5-Disulphobenzaldehyde as a versatile building block for functional materials. pwr.edu.pl By incorporating it into polymer backbones or as a cross-linking agent, new materials with tailored properties such as ion conductivity, thermal stability, and specific mechanical responses can be designed and fabricated. mdpi.com
Catalysis Research: The compound itself possesses acidic sulfonic acid groups, suggesting its potential use as a water-soluble acid catalyst for reactions like esterification or hydrolysis in aqueous media. Conversely, advanced catalytic methods are needed to selectively derivatize the aldehyde group without affecting the sulfonate moieties, enabling the synthesis of a wider family of functional molecules. nih.gov
Computational Chemistry Insights: Computational methods are essential for bridging the gap between molecular structure and macroscopic properties. openaccessjournals.com Density Functional Theory (DFT) and other modeling techniques can be used to:
Predict the electronic structure and reactivity of the molecule. openaccessjournals.com
Simulate its interaction with other molecules, surfaces, or biological targets.
Guide the design of new synthetic pathways by modeling reaction mechanisms and transition states.
Screen for potential applications by predicting the properties of hypothetical polymers or materials derived from the compound.
Addressing Fundamental Gaps in Understanding Reactivity and Structure-Property Relationships
Despite its known uses, fundamental aspects of the chemistry of 2,5-Disulphobenzaldehyde remain underexplored. A deeper, more quantitative understanding of its reactivity and the relationship between its unique structure and its properties is crucial for predictable design and application. researchgate.net
Key research questions that need to be addressed include:
Quantifying Electronic Effects: The two sulfonic acid groups are strongly electron-withdrawing, which significantly impacts the reactivity of both the aromatic ring and the aldehyde group. While this is qualitatively understood, detailed kinetic studies are needed to quantify these effects on various reaction types (e.g., nucleophilic addition to the aldehyde, electrophilic substitution on the ring).
Isomeric Differentiation: How do the physical and chemical properties of 2,5-Disulphobenzaldehyde differ from its other isomers (e.g., 2,4- or 3,5-disulphobenzaldehyde)? The asymmetric 2,5-substitution pattern creates a specific dipole moment and steric environment. A systematic study comparing the properties and reactivity of all isomers would provide invaluable data for structure-property relationship models. nih.gov
Supramolecular Chemistry and Self-Assembly: How do the charged sulfonate groups and the polar aldehyde group direct the non-covalent interactions and potential self-assembly of this molecule in solution or in the solid state? Understanding these interactions is key to its application in crystal engineering and the design of ordered materials.
Table 2: Key Research Questions on the Fundamental Chemistry of 2,5-Disulphobenzaldehyde
| Research Area | Key Unanswered Question | Proposed Research Approach | Potential Impact |
| Reactivity | How does the 2,5-disubstitution pattern quantitatively affect the kinetics of aldehyde reactions compared to benzaldehyde (B42025) and monosulfonated analogs? | Detailed kinetic analysis (e.g., stopped-flow spectroscopy) of reactions under various conditions; Hammett analysis. | Predictive control over reactions for synthesis and materials functionalization. researchgate.net |
| Structure-Property | What are the precise differences in solubility, thermal stability, and acidity between the various isomers of disulphobenzaldehyde? | Synthesis and characterization of pure isomers; comparative analysis using techniques like DSC, TGA, and potentiometric titration. | Enables selection of the optimal isomer for specific applications (e.g., high-temperature polymers). |
| Molecular Interactions | How does the interplay of ionic, hydrogen bonding, and dipolar interactions govern the molecule's behavior in solution and in solid-state packing? | Advanced NMR techniques (e.g., NOESY), single-crystal X-ray diffraction, and computational modeling. | Design of functional co-crystals, understanding of solubility phenomena, and control over material morphology. nih.gov |
Q & A
Q. What thermodynamic properties (e.g., ΔHfusion, ΔGsolvation) are critical for modeling 2,5-Disulphobenzaldehyde’s behavior?
- Answer : Key parameters include:
- Enthalpy of fusion : Determined via DSC (Differential Scanning Calorimetry).
- Solvation free energy : Calculated using COSMO-RS or experimental solubility data.
- Partition coefficients (log P) : Shake-flask method to assess hydrophilicity for drug design or environmental fate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
